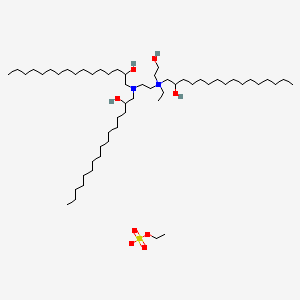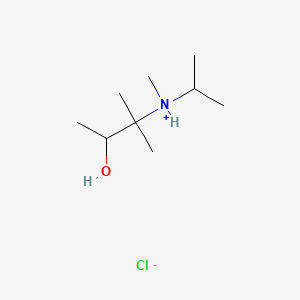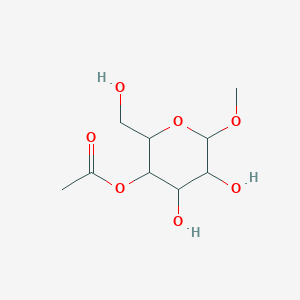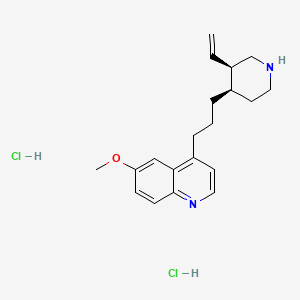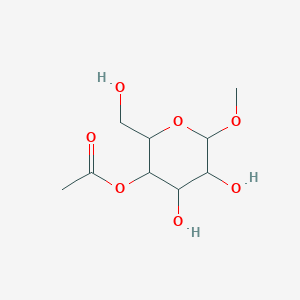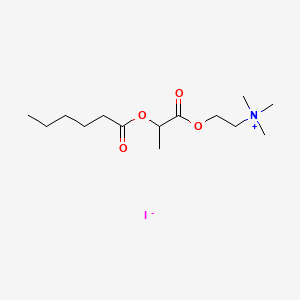
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in disinfectants, antiseptics, and surfactants. This specific compound has unique structural features that make it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide typically involves the following steps:
Formation of the Ester Linkage: The initial step involves the esterification of a carboxylic acid with an alcohol to form an ester. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid.
Quaternization: The ester is then reacted with a tertiary amine, such as trimethylamine, in the presence of an alkylating agent like methyl iodide. This step results in the formation of the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The iodide ion can be substituted with other anions, such as chloride or bromide, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of silver nitrate or sodium chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions will produce different quaternary ammonium salts.
Applications De Recherche Scientifique
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying microbial resistance and developing new disinfectants.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and surfactants.
Mécanisme D'action
The mechanism of action of 2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This disruption is facilitated by the compound’s ability to integrate into the lipid bilayer and alter its structural integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium Chloride: Known for its use in detergents and disinfectants.
Uniqueness
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide is unique due to its specific ester linkage and quaternary ammonium structure, which provide enhanced stability and antimicrobial activity compared to other similar compounds. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry.
Propriétés
Numéro CAS |
73231-81-9 |
|---|---|
Formule moléculaire |
C14H28INO4 |
Poids moléculaire |
401.28 g/mol |
Nom IUPAC |
2-(2-hexanoyloxypropanoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C14H28NO4.HI/c1-6-7-8-9-13(16)19-12(2)14(17)18-11-10-15(3,4)5;/h12H,6-11H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
MIMKTUWAYMQEQM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
![Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B13766013.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)
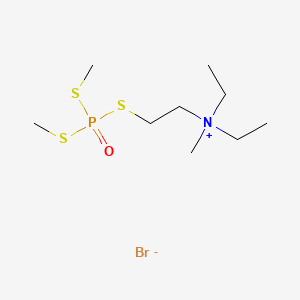

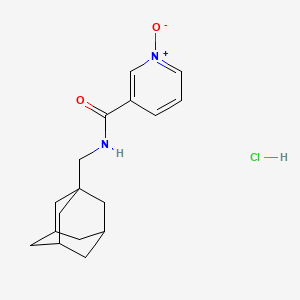
![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
